![molecular formula C11H11N3OS2 B473497 4-Methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamid CAS No. 393566-71-7](/img/structure/B473497.png)
4-Methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .
Synthesis Analysis
1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researches because of their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in the nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Chemical Reactions Analysis
Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
1,3,4-Thiadiazol-Derivate, einschließlich unserer Zielverbindung, wurden auf ihr Potenzial als Antitumormittel untersucht. Sie können Prozesse im Zusammenhang mit der DNA-Replikation stören und so die Replikation von Krebszellen hemmen . Dies macht sie wertvoll für die Entwicklung neuer Antitumormittel.
Antimikrobielle Eigenschaften
Diese Derivate zeigen antimikrobielle Aktivitäten, d. h. sie können zur Bekämpfung bakterieller Infektionen eingesetzt werden. Ihre Fähigkeit, die bakterielle DNA-Replikation zu stören, macht sie zu Kandidaten für die Entwicklung neuer Antibiotika .
Antifungale Anwendung
Die antifungalen Eigenschaften von 1,3,4-Thiadiazol-Derivaten ermöglichen ihren Einsatz bei der Behandlung von Pilzinfektionen. Sie können das Wachstum verschiedener Pilze hemmen, was sowohl für medizinische als auch für landwirtschaftliche Anwendungen entscheidend ist .
Antimikobakterielles Potenzial
Thiadiazol-Derivate haben sich bei der Bekämpfung von Mykobakterieninfektionen wie Tuberkulose vielversprechend gezeigt. Ihr Wirkmechanismus umfasst die Hemmung der Mykobakterien-Zellwandsynthese .
Analgetische und entzündungshemmende Wirkungen
Diese Verbindungen haben nachgewiesene analgetische und entzündungshemmende Wirkungen, was sie bei der Behandlung von Schmerzen und Entzündungen nützlich macht .
ZNS-Aktivität
Es wurde berichtet, dass 1,3,4-Thiadiazol-Derivate Aktivitäten im zentralen Nervensystem (ZNS) besitzen, darunter antipsychotische, antidepressive und antikonvulsive Wirkungen. Dies eröffnet Möglichkeiten für ihren Einsatz bei psychiatrischen und neurologischen Erkrankungen .
Wirkmechanismus
The mechanism of action of 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase pathways. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has shown potential as an antimicrobial agent, with studies indicating its efficacy against various bacterial and fungal strains. However, the biochemical and physiological effects of this compound on healthy cells and tissues are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential as an anticancer and antimicrobial agent. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity to healthy cells and tissues.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide. One of the most promising directions is the development of this compound as an anticancer and antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Other potential future directions include the development of new synthesis methods for this compound and the study of its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide can be achieved through a multistep process. The first step involves the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form 4-methyl-N-(thiocarbamoyl)benzamide. This intermediate is then reacted with methyl iodide to form 4-methyl-N-(methylthiocarbamoyl)benzamide. Finally, the reaction of this intermediate with 2-amino-5-methyl-1,3,4-thiadiazole yields 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide.
Eigenschaften
IUPAC Name |
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-3-5-8(6-4-7)9(15)12-10-13-14-11(16-2)17-10/h3-6H,1-2H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIUDMBRRLQAKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

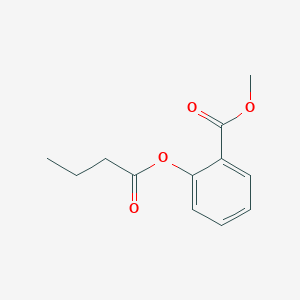

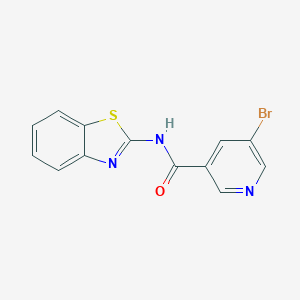
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B473553.png)
![N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-isobutyramide](/img/structure/B473562.png)
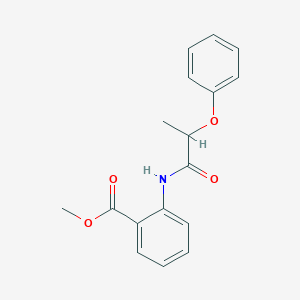

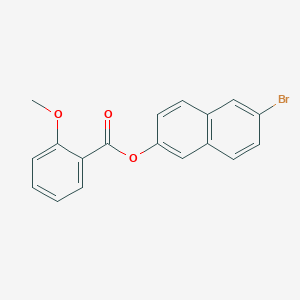
![N-[4-(acetylamino)phenyl]-3-cyclopentylpropanamide](/img/structure/B473608.png)

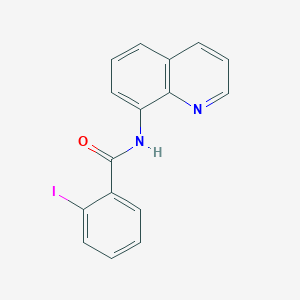
![2-(2,4-dimethylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B473727.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopentanecarboxamide](/img/structure/B473731.png)
![3,4,5-trimethoxy-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B473746.png)